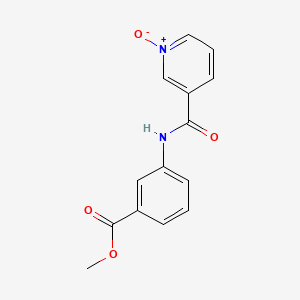![molecular formula C23H17NO2 B14475761 [Phenyl(quinolin-2-yl)methyl] benzoate CAS No. 70391-33-2](/img/structure/B14475761.png)
[Phenyl(quinolin-2-yl)methyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Phenyl(quinolin-2-yl)methyl] benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a quinolin-2-yl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Phenyl(quinolin-2-yl)methyl] benzoate typically involves the esterification of quinolin-2-ylmethanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Phenyl(quinolin-2-yl)methyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-ylmethanol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted benzoates, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
[Phenyl(quinolin-2-yl)methyl] benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [Phenyl(quinolin-2-yl)methyl] benzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to the quinoline moiety in [Phenyl(quinolin-2-yl)methyl] benzoate.
Benzoic Acid Esters: Compounds with similar ester functional groups.
Phenyl Derivatives: Compounds containing phenyl groups.
Uniqueness
This compound is unique due to its combined structural features of a quinoline ring, a phenyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70391-33-2 |
|---|---|
Formule moléculaire |
C23H17NO2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[phenyl(quinolin-2-yl)methyl] benzoate |
InChI |
InChI=1S/C23H17NO2/c25-23(19-12-5-2-6-13-19)26-22(18-10-3-1-4-11-18)21-16-15-17-9-7-8-14-20(17)24-21/h1-16,22H |
Clé InChI |
FUHJKUSVHGVBQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


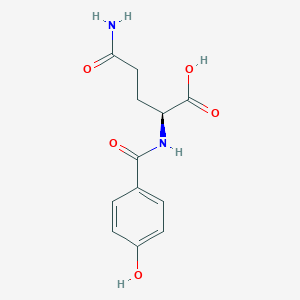

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
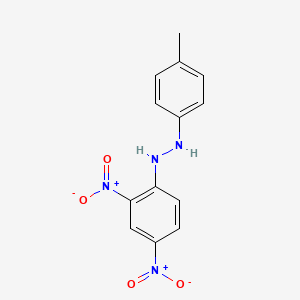

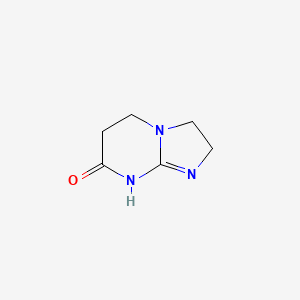

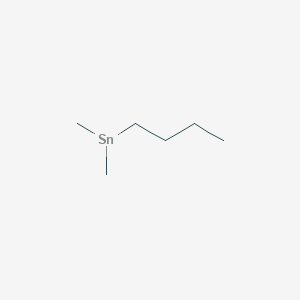


![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
